

Spectroscopic Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Overview

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Compound of Interest

Compound Name: 1-(3-Fluoropyridin-2-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the anticipated spectroscopic data for **1-(3-Fluoropyridin-2-yl)ethanol**, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive analysis based on the established principles of NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **1-(3-Fluoropyridin-2-yl)ethanol**. These predictions are based on the analysis of similar compounds and established spectroscopic theory.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	H-6 (Pyridine)
~7.4	t	1H	H-4 (Pyridine)
~7.1	t	1H	H-5 (Pyridine)
~5.0	q	1H	CH-OH
~2.5	s (br)	1H	OH
~1.5	d	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~158 (d, ¹ JCF)	C-3 (Pyridine)
~155	C-2 (Pyridine)
~145	C-6 (Pyridine)
~125	C-4 (Pyridine)
~120	C-5 (Pyridine)
~65	CH-OH
~20	CH ₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
1250-1150	Strong	C-F stretch
1100-1000	Strong	C-O stretch (secondary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Interpretation
141	[M] ⁺ (Molecular Ion)
126	[M - CH ₃] ⁺
124	[M - OH] ⁺
96	[M - CH ₃ CHO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Fluoropyridin-2-yl)ethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:

- Spectrometer: 400 MHz
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled pulse sequence
 - Number of Scans: 1024-4096
 - Spectral Width: 0 to 200 ppm
 - Temperature: 298 K

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat liquid **1-(3-Fluoropyridin-2-yl)ethanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Mode: Transmittance or Absorbance
 - Scan Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹

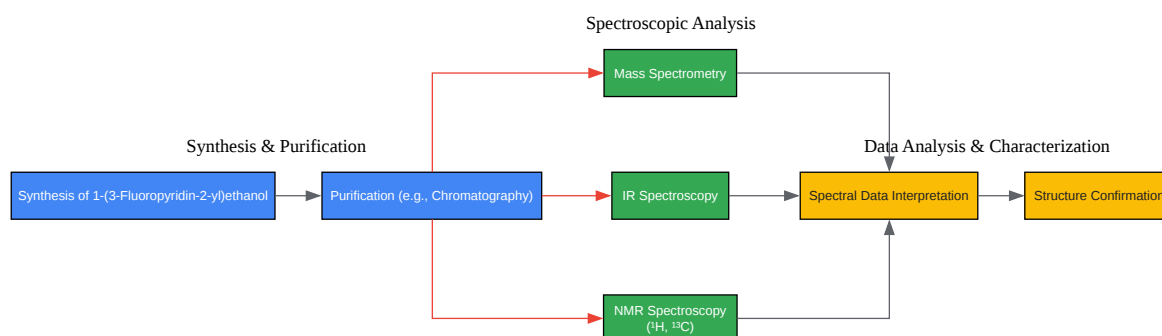
- Number of Scans: 16-32

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-(3-Fluoropyridin-2-yl)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 40-400
 - Inlet Temperature: 250 °C
 - Source Temperature: 230 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like **1-(3-Fluoropyridin-2-yl)ethanol**.



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